2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
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Overview
Description
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H18O3 and a molecular weight of 246.31 g/mol It is characterized by the presence of a cyclohexane ring substituted with a 4-methylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses cyclohexanecarboxylic acid as the starting material and 4-methylbenzoyl chloride as the acylating agent. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or cyclohexanone derivatives.
Reduction: Formation of 4-methylbenzyl alcohol or cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to participate in various biochemical pathways, potentially influencing cellular processes and signaling .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzoic acid: Shares the 4-methylbenzoyl group but lacks the cyclohexane ring.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the 4-methylbenzoyl group.
Benzoylcyclohexane: Similar structure but without the carboxylic acid group.
Uniqueness
2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, 4-methylbenzoyl group, and carboxylic acid group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAROMYZTGWTSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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